3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine
Description
3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a 2-methylpropyl (isobutyl) group. The molecular formula is C₁₁H₁₈N₃O, with a molecular weight of 208.29 g/mol (calculated). Its structure combines the rigidity of the oxadiazole ring with the flexibility of the piperidine and isobutyl groups, making it a candidate for pharmaceutical and materials science research. The compound is available commercially (CAS: 1185312-44-0) as a secondary amine building block .
Properties
IUPAC Name |
5-(2-methylpropyl)-3-piperidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8(2)6-10-13-11(14-15-10)9-4-3-5-12-7-9/h8-9,12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABHRYJFVWSGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine typically involves the formation of the oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of a suitable hydrazide with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. This intermediate is then reacted with a piperidine derivative to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows for interactions with various biological targets, making it suitable for drug development.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine have shown efficacy against strains such as Staphylococcus aureus and Candida albicans, indicating potential use in treating infections .
Neuropharmacological Effects
Research indicates that oxadiazole derivatives can interact with neurotransmitter systems, making them candidates for treating neurological disorders. Compounds with similar structures have been evaluated for their effects on serotonin receptors and have shown promise as atypical antipsychotics . This suggests that this compound may also possess neuroactive properties.
Chemical Synthesis
The synthesis of this compound involves multi-step reactions that allow for the introduction of various substituents to enhance its activity and selectivity. The compound can serve as a building block for more complex heterocyclic compounds used in various applications .
Material Science
Beyond biological applications, this compound may have implications in materials science. Its unique chemical properties could be leveraged to develop new materials with specific functionalities such as fluorescence or conductivity.
Applications in Organic Electronics
The structural characteristics of oxadiazoles often make them suitable for applications in organic electronics. Their ability to form stable films and exhibit charge transport properties positions them as potential candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
Mechanism of Action
The mechanism of action of 3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Key analogues include compounds with variations in the oxadiazole substituents, heterocyclic rings, or salt forms. Below is a comparative analysis:
Table 1: Structural and Physical Comparison
Key Differences and Implications
Replacement of piperidine with pyridine () introduces aromaticity, altering electronic properties and binding interactions.
Salt Forms :
- Hydrochloride salts (e.g., ) exhibit higher aqueous solubility, critical for in vitro assays, while free bases (e.g., ) are preferable for organic synthesis .
The piperidin-4-yl substituent in ’s compound may enhance binding to rigid protein pockets due to its conformational flexibility .
Biological Activity
3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine is a compound that combines the oxadiazole and piperidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1385696-81-0
- Molecular Formula : C11H20N3O
- Molecular Weight : 209.30 g/mol
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For example, compounds similar to this compound have been tested against various bacterial strains. A study found that oxadiazole-piperidine hybrids demonstrated potent activity with IC50 values ranging from 1.13 µM to 6.28 µM against urease and acetylcholinesterase (AChE) enzymes, compared to a reference standard .
Anticancer Potential
The piperidine nucleus is often associated with anticancer properties. Compounds containing this structure have shown effectiveness in inhibiting tumor growth and proliferation in various cancer cell lines. The incorporation of the oxadiazole ring enhances cytotoxicity and selectivity towards cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes like AChE and urease, which are implicated in various diseases including Alzheimer's and infections caused by urease-producing bacteria .
- Cell Cycle Arrest : Studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of caspases .
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, potentially reducing oxidative stress in cells .
Study on Antibacterial Activity
In a comparative study involving synthesized oxadiazole derivatives, this compound was evaluated for its antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at lower concentrations compared to traditional antibiotics .
Anticancer Evaluation
A recent investigation into the anticancer effects of piperidine-based compounds revealed that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests potential for development as a therapeutic agent in cancer treatment .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as acylhydrazides or amidoximes. For example, 1,2,4-oxadiazole rings are formed by reacting nitriles with hydroxylamine derivatives under basic conditions . Key intermediates (e.g., 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole) are characterized using HPLC , FTIR , and NMR to confirm regioselectivity and purity. Reaction optimization often involves varying solvents (e.g., DMF, THF) and catalysts (e.g., K₂CO₃) .
Q. How is the purity of this compound validated in pharmacological studies?
- Methodological Answer : Purity is assessed using reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phases (e.g., acetonitrile/water with 0.1% TFA) are optimized to resolve impurities. Mass spectrometry (LC-MS) confirms molecular weight, while elemental analysis validates stoichiometry .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Common assays include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Cell viability assays (MTT or resazurin) to screen for cytotoxicity.
- Radioligand binding studies (e.g., for GPCR targets) with scintillation counting .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength) or cell lines. To address this:
- Perform dose-response curves under standardized conditions (IC₅₀/EC₅₀ comparisons).
- Use isothermal titration calorimetry (ITC) to validate binding affinities.
- Cross-validate results with cryo-EM or X-ray crystallography to confirm target interactions .
Q. What strategies optimize the pharmacokinetic profile of this compound for CNS-targeted therapies?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -NH₂) to improve blood-brain barrier (BBB) penetration.
- Metabolic stability : Replace labile esters with bioisosteres (e.g., oxadiazole → triazole) to reduce hepatic clearance.
- In vivo PK studies : Use LC-MS/MS to monitor plasma half-life and tissue distribution in rodent models .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer :
- Systematic substitution : Vary substituents at the piperidine (e.g., N-alkylation) and oxadiazole (e.g., aryl vs. alkyl groups) positions.
- Computational modeling : Use molecular docking (AutoDock Vina) and QSAR (Random Forest models) to predict binding modes and activity.
- Bioisosteric replacement : Replace the oxadiazole ring with 1,3,4-thiadiazole or 1,2,4-triazole to assess tolerance .
Key Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
